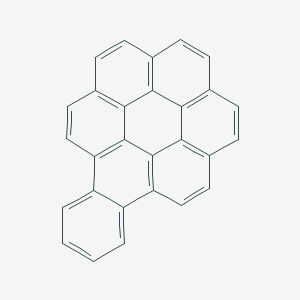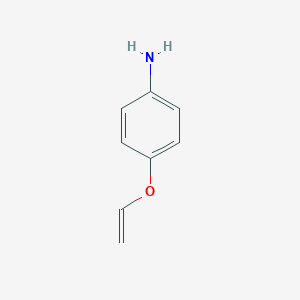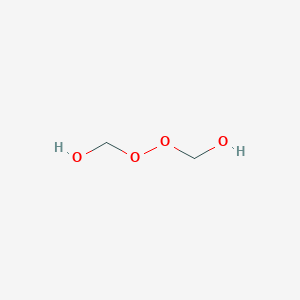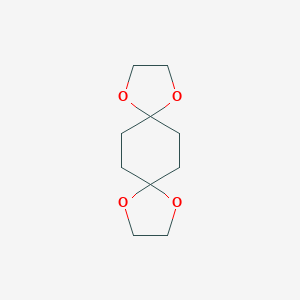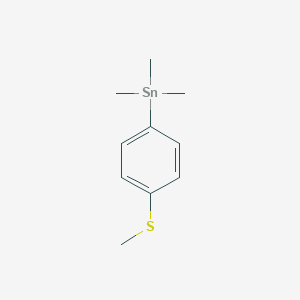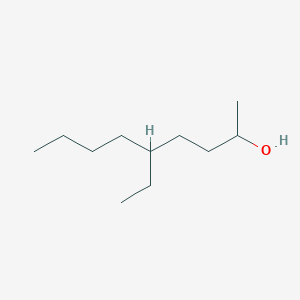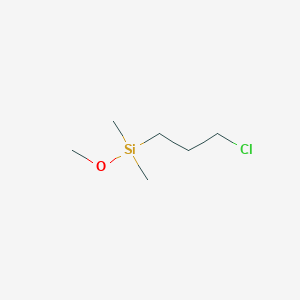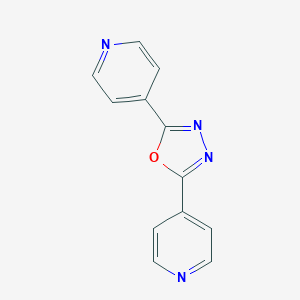
4-(Buta-1,3-dien-1-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Buta-1,3-dien-1-yl)morpholine, also known as BDM, is a chemical compound that has been widely used in scientific research. It is a heterocyclic organic compound that contains both a morpholine ring and a conjugated diene. BDM has been found to have various biochemical and physiological effects, and its mechanism of action has been extensively studied.
作用機序
The mechanism of action of 4-(Buta-1,3-dien-1-yl)morpholine is based on its ability to form covalent bonds with nucleophiles, such as amino groups in proteins and nucleic acids. 4-(Buta-1,3-dien-1-yl)morpholine reacts with these nucleophiles through a Michael addition reaction, which results in the formation of a stable adduct. This covalent modification can affect the function of the protein or nucleic acid, leading to changes in their biochemical and physiological properties.
Biochemical and Physiological Effects
4-(Buta-1,3-dien-1-yl)morpholine has been found to have various biochemical and physiological effects, depending on the specific target molecule it interacts with. For example, 4-(Buta-1,3-dien-1-yl)morpholine has been shown to inhibit the activity of the voltage-gated sodium channel, which is involved in the generation and propagation of action potentials in neurons. 4-(Buta-1,3-dien-1-yl)morpholine has also been shown to modulate the activity of the NMDA receptor, which is involved in synaptic plasticity and learning and memory. In addition, 4-(Buta-1,3-dien-1-yl)morpholine has been found to crosslink proteins and nucleic acids, which can affect their stability and function.
実験室実験の利点と制限
One advantage of using 4-(Buta-1,3-dien-1-yl)morpholine in lab experiments is its ability to form stable covalent adducts with nucleophiles, which can provide insights into the structure and function of proteins and nucleic acids. Another advantage is its versatility, as it can be used as a crosslinking agent, a fluorescent probe, or an inhibitor, depending on the research question. However, one limitation of using 4-(Buta-1,3-dien-1-yl)morpholine is its potential for non-specific binding, which can lead to false positives or artifacts in experiments. Another limitation is the potential for toxicity, as 4-(Buta-1,3-dien-1-yl)morpholine can react with cellular nucleophiles and disrupt cellular processes.
将来の方向性
There are several future directions for the use of 4-(Buta-1,3-dien-1-yl)morpholine in scientific research. One direction is the development of more specific and selective 4-(Buta-1,3-dien-1-yl)morpholine derivatives, which can target specific nucleophiles or proteins. Another direction is the use of 4-(Buta-1,3-dien-1-yl)morpholine in the study of protein-protein interactions and complex formation. 4-(Buta-1,3-dien-1-yl)morpholine can be used to crosslink proteins and identify interacting partners, which can provide insights into protein function and regulation. Finally, 4-(Buta-1,3-dien-1-yl)morpholine can be used in the development of new therapeutics, such as drugs that target specific ion channels or receptors.
合成法
4-(Buta-1,3-dien-1-yl)morpholine can be synthesized through a three-step process. The first step involves the reaction of morpholine with butadiene in the presence of a Lewis acid catalyst, such as boron trifluoride diethyl etherate. The second step involves the addition of a strong base, such as sodium hydride, to the reaction mixture to deprotonate the morpholine ring. The third step involves the addition of a second equivalent of butadiene to the reaction mixture to form 4-(Buta-1,3-dien-1-yl)morpholine. The final product is purified through column chromatography.
科学的研究の応用
4-(Buta-1,3-dien-1-yl)morpholine has been used in various scientific research applications, including in the study of ion channels and receptors, as a crosslinking agent for proteins and nucleic acids, and as a fluorescent probe. 4-(Buta-1,3-dien-1-yl)morpholine has been found to be a useful tool in the study of the structure and function of ion channels, such as the voltage-gated sodium channel and the NMDA receptor. It has also been used as a crosslinking agent to study protein-protein interactions and to stabilize protein structures. In addition, 4-(Buta-1,3-dien-1-yl)morpholine has been used as a fluorescent probe to study the binding of ligands to proteins and nucleic acids.
特性
CAS番号 |
19352-93-3 |
|---|---|
製品名 |
4-(Buta-1,3-dien-1-yl)morpholine |
分子式 |
C8H13NO |
分子量 |
139.19 g/mol |
IUPAC名 |
4-buta-1,3-dienylmorpholine |
InChI |
InChI=1S/C8H13NO/c1-2-3-4-9-5-7-10-8-6-9/h2-4H,1,5-8H2 |
InChIキー |
IWEIPICHXMWRJU-UHFFFAOYSA-N |
SMILES |
C=CC=CN1CCOCC1 |
正規SMILES |
C=CC=CN1CCOCC1 |
同義語 |
4-(1,3-Butadienyl)morpholine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




